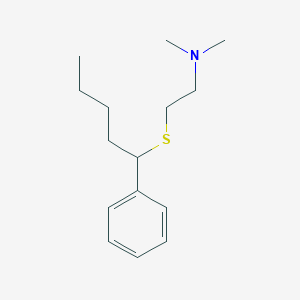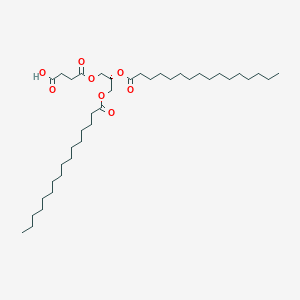
1,2-Dipalmitoyl-3-succinylglycerol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2-dipalmitoyl-3-succinylglycerol involves esterification reactions, where palmitic acid is esterified to the glycerol backbone, followed by the introduction of the succinyl group. A related synthesis approach detailed the total synthesis of 1,2-dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-D-glucosyl)-sn-glycerol, showcasing the complexity and precision required in synthesizing specific glycerolipid derivatives (Göllner et al., 2009).
Molecular Structure Analysis
The molecular structure of related 1,2-dipalmitoyl glycerol derivatives has been extensively analyzed through crystallography and spectroscopy. For example, the single crystal structure of a mixed-chain triacylglycerol, 1,2-dipalmitoyl-3-acetyl-sn-glycerol, was determined, highlighting the unique packing and molecular conformation within the crystal lattice (Goto et al., 1992).
Chemical Reactions and Properties
1,2-Dipalmitoyl-3-succinylglycerol can undergo various chemical reactions typical for lipids, such as hydrolysis, transesterification, and oxidation. The compound's reactivity is influenced by the ester bonds and the fatty acid chain length and saturation.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and phase behavior, of 1,2-dipalmitoyl-3-succinylglycerol, are influenced by its molecular structure. The presence of the succinyl group may impart unique properties compared to its dipalmitoyl counterparts. For instance, detailed studies on 1,2-dipalmitoyl-sn-glycerol have shown varied polymorphic forms and thermotropic behaviors, indicative of the complex physical properties inherent to such molecules (Dorset & Pangborn, 1988).
Applications De Recherche Scientifique
pH-Sensitive Liposomes
1,2-Dipalmitoyl-3-succinylglycerol (1,2-DPSG) has been utilized in forming pH-sensitive liposomes when combined with phosphatidylethanolamine (PE). These liposomes are stable at neutral and basic pH but become leaky at weakly acidic pH, making them potential carriers for drug delivery. 1,2-DPSG exhibits properties that stabilize the lipid bilayers of these liposomes, showing potential as an effective carrier in drug delivery systems, particularly in immunoliposomes (Collins, Litzinger, & Huang, 1990).
Acyl Migration Studies
The acyl migration of 1,2-DPSG has been studied in various states such as neat, in the presence of egg yolk lecithin, and on silica gel. These studies help understand the stability and behavior of 1,2-DPSG under different conditions, which is crucial for its applications in lipid-based formulations (Kodali, Tercyak, Fahey, & Small, 1990).
Polymorphism and Structural Analysis
Research has been conducted on the polymorphism and structural properties of 1,2-DPSG. This includes studying its polymorphic behavior, crystal packing arrangements, and stability in different forms, which is significant in understanding its physical properties for scientific applications (Kodali, Atkinson, Redgrave, & Small, 1984).
Surface Properties
The surface properties of 1,2-DPSG have been analyzed, providing insights into its interactions at the interface, which is crucial for its use in lipid bilayers and related applications (Fahey & Small, 1986).
Propriétés
IUPAC Name |
4-[(2R)-2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(42)45-33-35(34-46-38(43)32-31-36(40)41)47-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,40,41)/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNENAKXIVCYCIZ-PGUFJCEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148366 | |
| Record name | 1,2-Dipalmitoyl-3-succinylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dipalmitoyl-3-succinylglycerol | |
CAS RN |
108032-13-9 | |
| Record name | 1,2-Dipalmitoyl-sn-glycerol-3-succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108032-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dipalmitoyl-3-succinylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108032139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dipalmitoyl-3-succinylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)
![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)
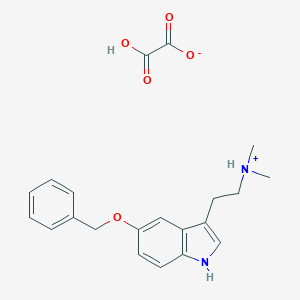
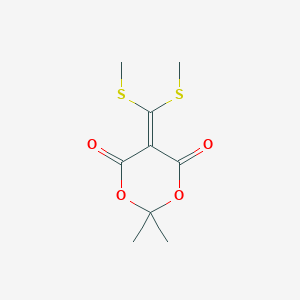

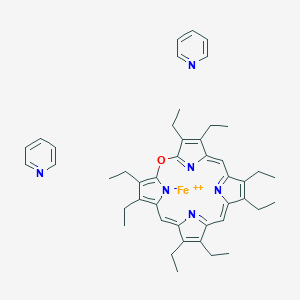
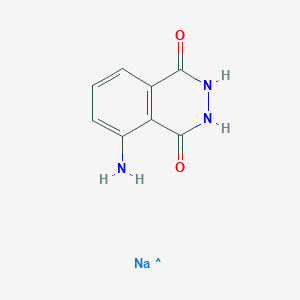

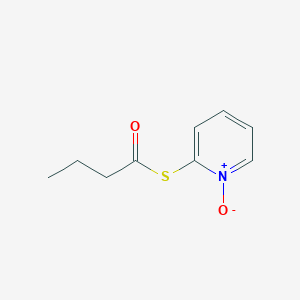
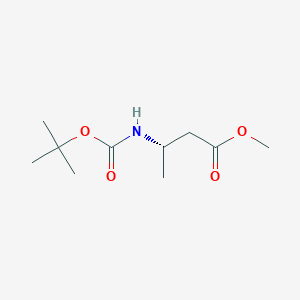
![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)
